molecular formula C25H23ClN2OS B4267246 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide

6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide

Cat. No. B4267246
M. Wt: 435.0 g/mol
InChI Key: CAHQDIIZZPANFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinoline derivative and is commonly referred to as CTHRC1 inhibitor.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide involves the inhibition of CTHRC1 expression. CTHRC1 is known to promote cancer cell invasion and metastasis, and its inhibition can prevent these processes. Additionally, CTHRC1 is involved in fibrosis and cardiovascular diseases, and its inhibition can prevent or reduce the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide have been extensively studied. It has been shown to inhibit cancer cell invasion and metastasis in various cancer types, including breast, lung, and colon cancer. Additionally, it has been shown to prevent fibrosis and reduce the progression of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its specificity towards CTHRC1. This compound does not affect the expression of other proteins, making it a valuable tool in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in scientific research. One potential application is in the development of new cancer therapies. This compound has shown promising results in inhibiting cancer cell invasion and metastasis, and further studies can investigate its potential as a cancer treatment. Additionally, this compound can be investigated for its potential applications in fibrosis and cardiovascular diseases. Finally, further studies can investigate the optimization of the synthesis method and the improvement of the compound's solubility in water.
Conclusion:
In conclusion, 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a valuable compound in scientific research. Its specificity towards CTHRC1 and its potential applications in cancer, fibrosis, and cardiovascular diseases make it a promising tool for future studies. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Scientific Research Applications

6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the expression of CTHRC1, a protein that is associated with various diseases, including cancer, fibrosis, and cardiovascular diseases. Therefore, this compound has been investigated for its potential therapeutic applications in these diseases.

properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-4-19-10-12-24(30-19)23-14-21(20-13-17(26)7-11-22(20)28-23)25(29)27-18-8-5-16(6-9-18)15(2)3/h5-15H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQDIIZZPANFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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